Vernolepin
Overview
Description
Vernolepin is a sesquiterpene lactone isolated from the dried fruit of Vernonia amygdalina, a plant native to tropical Africa. This compound has garnered significant interest due to its diverse pharmacological properties, including platelet anti-aggregating effects and irreversible inhibition of DNA polymerase, suggesting potential antitumor activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of vernolepin involves several key steps. One approach includes the synthesis of bicycle[4.3.1]-dec-3-en-9,10-diones and various 4-alkoxycrotonates. The reaction of the morpholine enamine of 4-cycloheptenone with 4-allyloxycrotonyl chloride produces a dione, which is then converted to an enone through treatment with phenyltrimethylammonium tribromide followed by dehydrohalogenation using N,N-dimethylformamide, lithium carbonate, and lithium bromide. Further steps involve the use of ethylene glycol, benzene, and p-toluenesulfonic acid to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its complex synthesis and the specificity of its applications
Chemical Reactions Analysis
Types of Reactions: Vernolepin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its functional groups, such as hydroxyl and lactone moieties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve reagents like alkyl halides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can yield corresponding ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Vernolepin has been extensively studied for its potential therapeutic applications. In chemistry, it serves as a model compound for studying sesquiterpene lactones. In biology and medicine, this compound’s antitumor properties are of particular interest. It has shown efficacy against Trypanosoma brucei rhodesiense, the causative agent of sleeping sickness, with a high selectivity index, making it a promising candidate for further drug development .
Mechanism of Action
Vernolepin exerts its effects primarily through the irreversible inhibition of DNA polymerase, which disrupts DNA synthesis and cell replication. This mechanism is particularly relevant in its antitumor activity, as it can prevent the proliferation of cancer cells. Additionally, its platelet anti-aggregating properties are attributed to its ability to inhibit specific enzymes involved in platelet aggregation .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to vernolepin include other sesquiterpene lactones such as vernodalin, vernomygdin, and hydroxyvernolide. These compounds share structural similarities and exhibit comparable biological activities .
Uniqueness of this compound: What sets this compound apart is its potent antitumor activity and high selectivity index against Trypanosoma brucei rhodesiense. Its unique combination of functional groups and structural features contributes to its distinct pharmacological profile, making it a valuable compound for further research and potential therapeutic applications .
Properties
IUPAC Name |
(3aR,4S,5aR,9aR,9bR)-5a-ethenyl-4-hydroxy-3,9-dimethylidene-3a,4,5,6,9a,9b-hexahydrofuro[2,3-f]isochromene-2,8-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-4-15-5-9(16)10-7(2)14(18)20-12(10)11(15)8(3)13(17)19-6-15/h4,9-12,16H,1-3,5-6H2/t9-,10+,11+,12-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYQXAXVZGMFNW-MVIRXUPPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC12CC(C3C(C1C(=C)C(=O)OC2)OC(=O)C3=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@]12C[C@@H]([C@@H]3[C@@H]([C@H]1C(=C)C(=O)OC2)OC(=O)C3=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6075146 | |
Record name | Vernolepin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6075146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18542-37-5, 59598-29-7 | |
Record name | (3aR,4S,5aR,9aR,9bR)-5a-Ethenyloctahydro-4-hydroxy-3,9-bis(methylene)-2H-furo[2,3-f][2]benzopyran-2,8(3H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18542-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vernolepin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018542375 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vernolepin, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059598297 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vernolepin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6075146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VERNOLEPIN, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09S3QZL7WH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | VERNOLEPIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6640X1BVDX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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